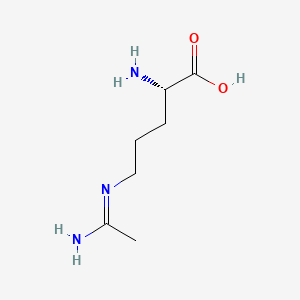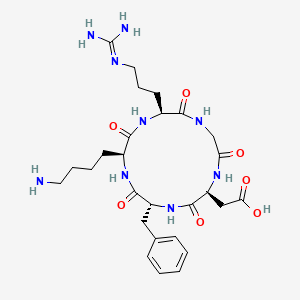
Ciclo(-RGDfK)
Descripción general
Descripción
Cyclo(-RGDfK) is a cyclic peptide known for its potent and selective inhibition of the αvβ3 integrin. This compound is widely used in scientific research due to its ability to target tumor microvasculature and cancer cells through specific binding to the αvβ3 integrin on the cell surface .
Aplicaciones Científicas De Investigación
Cyclo(-RGDfK) has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Cyclo(-RGDfK), also known as Cyclo(RGDfK), primarily targets αvβ3 and αvβ5 integrins . Integrins are a family of cell adhesion receptors that mediate cell-cell and cell-extracellular matrix interactions. The αvβ3 and αvβ5 integrins are particularly important in angiogenesis and tumor metastasis, making them key targets for anti-cancer therapies .
Mode of Action
The compound interacts with its targets (αvβ3 and αvβ5 integrins) through a process known as ligand binding . This interaction influences the activity of each portion against its molecular targets . The exact nature of these interactions and the resulting changes are still under investigation.
Biochemical Pathways
It is known that the interaction of cyclo(-rgdfk) with αvβ3 and αvβ5 integrins can influence various cellular processes, including cell adhesion, migration, and survival .
Result of Action
The molecular and cellular effects of Cyclo(-RGDfK)'s action are largely dependent on its interaction with αvβ3 and αvβ5 integrins. By targeting these integrins, Cyclo(-RGDfK) can potentially influence various cellular processes, including cell adhesion, migration, and survival . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclo(-RGDfK) can be synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis involves the sequential addition of protected amino acids to a resin-bound peptide chain, followed by cyclization to form the cyclic structure. The reaction conditions typically include the use of coupling reagents such as HBTU or HATU, and deprotection steps using TFA .
Industrial Production Methods
Industrial production of Cyclo(-RGDfK) involves large-scale SPPS, where automated peptide synthesizers are employed to ensure high yield and purity. The process is optimized to minimize side reactions and maximize the efficiency of cyclization .
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(-RGDfK) primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. Its main activity is through binding to the αvβ3 integrin.
Common Reagents and Conditions
The synthesis of Cyclo(-RGDfK) involves reagents such as HBTU, HATU, and TFA for coupling and deprotection steps. The cyclization step is crucial and is typically carried out under dilute conditions to favor intramolecular cyclization over intermolecular reactions .
Major Products Formed
The major product formed from the synthesis of Cyclo(-RGDfK) is the cyclic peptide itself, which is characterized by its high affinity and selectivity for the αvβ3 integrin .
Comparación Con Compuestos Similares
Similar Compounds
- Cyclo(GRGDfK)
- Cyclo(RGDyK)
- Cyclo(RGDfC)
Uniqueness
Cyclo(-RGDfK) is unique due to its high selectivity and potency for the αvβ3 integrin, with an IC50 value of 0.94 nM. This makes it a valuable tool for research and therapeutic applications, particularly in targeting tumor angiogenesis and metastasis .
Propiedades
IUPAC Name |
2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H41N9O7/c28-11-5-4-9-18-24(41)34-17(10-6-12-31-27(29)30)23(40)32-15-21(37)33-20(14-22(38)39)26(43)36-19(25(42)35-18)13-16-7-2-1-3-8-16/h1-3,7-8,17-20H,4-6,9-15,28H2,(H,32,40)(H,33,37)(H,34,41)(H,35,42)(H,36,43)(H,38,39)(H4,29,30,31)/t17-,18-,19+,20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVHPXYIRNJFKTE-HAGHYFMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CCCCN)CC2=CC=CC=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H41N9O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30436575 | |
| Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161552-03-0 | |
| Record name | 2-[(2S,5R,8S,11S)-8-(4-aminobutyl)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30436575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cyclo(RGDfK) and what is its primary target in biological systems?
A1: cyclo(Arg-Gly-Asp-D-Phe-Lys), often abbreviated as cyclo(RGDfK), is a cyclic pentapeptide designed to target integrins. Integrins are transmembrane receptors that facilitate cell-to-cell and cell-to-extracellular matrix interactions, playing crucial roles in various biological processes, including cell adhesion, migration, and signaling. [, , ]
Q2: How does cyclo(RGDfK) interact with integrins?
A2: cyclo(RGDfK) contains the arginine-glycine-aspartic acid (RGD) motif, a well-known sequence recognized by several integrins, particularly αvβ3, αvβ5, and α5β1. The cyclic structure of cyclo(RGDfK) enhances its binding affinity and selectivity for these integrins compared to linear RGD peptides. [, , ]
Q3: What are the downstream effects of cyclo(RGDfK) binding to integrins?
A3: Binding of cyclo(RGDfK) to integrins can disrupt their normal functions, leading to various downstream effects depending on the cell type and context. For example, in the context of cancer, cyclo(RGDfK) can inhibit tumor angiogenesis, induce endothelial cell apoptosis, and reduce tumor growth, invasiveness, and metastasis. [, , , ]
Q4: Can cyclo(RGDfK) be used to target specific integrin subtypes?
A4: While cyclo(RGDfK) exhibits high affinity for αvβ3, αvβ5, and α5β1 integrins, research is ongoing to develop analogs with improved subtype selectivity. Molecular modeling and structure-activity relationship studies guide these efforts to design compounds with enhanced specificity for desired therapeutic applications. [, , ]
Q5: How does the multivalency of cyclo(RGDfK) affect its integrin-binding properties?
A5: Studies have demonstrated that multivalent presentations of cyclo(RGDfK), where multiple copies of the peptide are linked together, can significantly enhance integrin binding affinity and targeting efficiency in vitro and in vivo. This enhanced binding, termed avidity, stems from the simultaneous interaction of multiple RGD motifs with multiple integrin receptors. [, , , ]
Q6: What is the molecular formula and weight of cyclo(RGDfK)?
A6: The molecular formula of cyclo(RGDfK) is C30H48N12O7. Its molecular weight is 684.8 g/mol.
Q7: What spectroscopic techniques are commonly employed to characterize cyclo(RGDfK)?
A7: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly used techniques to characterize the structure and purity of cyclo(RGDfK). NMR provides detailed information about the peptide's structure and conformation, while MS confirms its molecular weight and purity. [, , ]
Q8: How does the stability of cyclo(RGDfK) vary under different conditions?
A8: The stability of cyclo(RGDfK) can be influenced by various factors, including pH, temperature, and the presence of enzymes or other degrading agents. In general, cyclo(RGDfK) exhibits good stability in neutral aqueous solutions, but its stability can decrease under acidic or basic conditions or at elevated temperatures. [, , ]
Q9: What strategies can be employed to improve the stability of cyclo(RGDfK) in biological environments?
A9: Several strategies can be used to enhance the stability of cyclo(RGDfK) in vivo, including:
- Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can increase resistance to enzymatic degradation. []
- Cyclization: The cyclic structure of cyclo(RGDfK) already provides some protection against enzymatic cleavage compared to linear peptides. []
- PEGylation: Conjugation to polyethylene glycol (PEG) can shield the peptide from enzymatic degradation and prolong its circulation half-life. [, ]
- Encapsulation: Incorporating cyclo(RGDfK) into nanoparticles or other delivery systems can protect it from degradation and enhance its delivery to target tissues. [, ]
Q10: What materials are commonly used in conjunction with cyclo(RGDfK) in biomedical applications?
A10: cyclo(RGDfK) has been successfully conjugated to various materials, including:
- Gold nanoparticles: For targeted delivery of therapeutic or imaging agents. [, ]
- Polymeric micelles: To improve solubility, stability, and targeted delivery of cyclo(RGDfK) for gene therapy applications. [, ]
- Hydrogels: For controlled release and local delivery of cyclo(RGDfK) in tissue engineering and regenerative medicine. [, ]
- Spider silk scaffolds: To enhance cell adhesion and promote tissue regeneration. [, ]
Q11: How do modifications to the structure of cyclo(RGDfK) affect its integrin binding affinity and selectivity?
A11: SAR studies have demonstrated that even minor structural modifications to cyclo(RGDfK) can significantly impact its integrin binding properties:
- Amino acid substitutions: Replacing specific amino acids within the cyclic structure can alter affinity and selectivity for different integrin subtypes. [, ]
- N-methylation: Introducing N-methyl groups on specific amino acids can enhance binding affinity and improve pharmacokinetic properties. []
- Spacer length and composition: The length and chemical nature of the spacer linking cyclo(RGDfK) to other molecules can influence integrin binding and cellular internalization. [, ]
Q12: What is known about the absorption, distribution, metabolism, and excretion (ADME) of cyclo(RGDfK)?
A12: While extensive PK/PD data on cyclo(RGDfK) might be limited, studies suggest:
- Rapid clearance: Cyclo(RGDfK) is typically cleared rapidly from the bloodstream, primarily via renal excretion. []
- Limited tissue penetration: The peptide's relatively large size and hydrophilicity can hinder its penetration into certain tissues. [, ]
Q13: How can the pharmacokinetic properties of cyclo(RGDfK) be improved for therapeutic applications?
A13: Strategies to improve the PK/PD profile of cyclo(RGDfK) include:
- PEGylation: Conjugation to PEG can increase its hydrodynamic size, reducing renal clearance and prolonging circulation half-life. [, ]
- Glycosylation: Attaching carbohydrate moieties can alter its biodistribution and improve tumor targeting. []
- Nanoparticle encapsulation: Encapsulating cyclo(RGDfK) in nanoparticles can modify its biodistribution, prolong its circulation time, and enhance tumor accumulation. [, ]
Q14: What in vitro assays are used to evaluate the activity of cyclo(RGDfK)?
A14: Common in vitro assays include:
- Cell adhesion assays: Assess the ability of cyclo(RGDfK) to inhibit cell attachment to extracellular matrix proteins like fibronectin or vitronectin. [, ]
- Cell migration and invasion assays: Evaluate the impact of cyclo(RGDfK) on cell motility and invasiveness, key processes in cancer metastasis. [, , ]
- Tube formation assays: Assess the ability of cyclo(RGDfK) to inhibit the formation of new blood vessels (angiogenesis) in vitro. [, ]
Q15: What animal models are used to study the in vivo efficacy of cyclo(RGDfK)?
A15: Rodent models, particularly mice bearing human tumor xenografts, are frequently used to evaluate the antitumor efficacy of cyclo(RGDfK) and its derivatives. These models allow researchers to assess tumor growth inhibition, angiogenesis inhibition, and the impact on metastasis. [, , , ]
Q16: What strategies can be employed to improve the targeted delivery of cyclo(RGDfK) to tumors?
A16: Several strategies can enhance tumor targeting:
- Nanoparticle-based delivery: Encapsulating cyclo(RGDfK) in nanoparticles can passively target tumors through the enhanced permeability and retention (EPR) effect, where leaky tumor vasculature allows for increased nanoparticle accumulation. [, ]
- Antibody-drug conjugates (ADCs): Conjugating cyclo(RGDfK) to antibodies that specifically recognize tumor-associated antigens can facilitate targeted delivery to cancer cells. []
- Ligand-directed delivery: Linking cyclo(RGDfK) to other ligands that bind to tumor-specific receptors can enhance its uptake by cancer cells. [, ]
Q17: How is cyclo(RGDfK) typically quantified in biological samples?
A19: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as UV-Vis spectrophotometry or mass spectrometry, is commonly employed to quantify cyclo(RGDfK) in biological samples. These techniques offer the sensitivity and selectivity required to accurately measure peptide concentrations in complex matrices. [, ]
Q18: What imaging techniques are used to monitor the biodistribution and tumor targeting of cyclo(RGDfK) in vivo?
A18: Common imaging modalities include:
- Positron Emission Tomography (PET): Cyclo(RGDfK) can be radiolabeled with positron-emitting isotopes, allowing for non-invasive visualization and quantification of its biodistribution and tumor uptake using PET imaging. [, ]
- Single-Photon Emission Computed Tomography (SPECT): Similar to PET, cyclo(RGDfK) can be labeled with gamma-emitting isotopes for SPECT imaging to assess its biodistribution and tumor targeting. [, ]
- Optical Imaging: Conjugating cyclo(RGDfK) to near-infrared (NIR) fluorescent dyes enables real-time visualization of its distribution in vivo using optical imaging techniques. [, ]
Q19: What are some essential tools and resources for researchers working with cyclo(RGDfK)?
A19: Key resources include:
Q20: What are some key milestones in the research and development of cyclo(RGDfK)?
A20:
- Discovery of the RGD motif: The identification of the RGD sequence as a critical recognition site for integrin binding marked a significant breakthrough in understanding cell adhesion. []
- Development of cyclic RGD peptides: The development of cyclic RGD peptides, including cyclo(RGDfK), led to compounds with significantly improved integrin binding affinity and stability. []
- Preclinical and clinical evaluation: Numerous preclinical studies have demonstrated the antitumor efficacy of cyclo(RGDfK)-based agents, leading to the development of several compounds entering clinical trials. [, ]
Q21: What are some examples of cross-disciplinary research involving cyclo(RGDfK)?
A21: Cyclo(RGDfK) has fostered collaboration across various disciplines:
- Chemistry and biology: Synthetic chemists and biologists collaborate to design, synthesize, and evaluate novel cyclo(RGDfK) analogs with improved properties. [, , ]
- Material science and nanotechnology: Researchers are exploring the use of cyclo(RGDfK) to functionalize nanoparticles, hydrogels, and other materials for targeted drug delivery and tissue engineering applications. [, , , ]
- Imaging and diagnostics: Scientists are developing cyclo(RGDfK)-based imaging agents for the detection and monitoring of various diseases, including cancer. [, , , ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


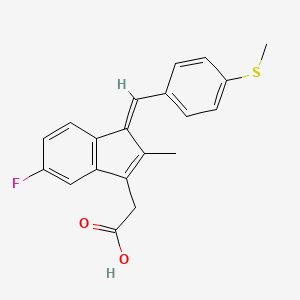
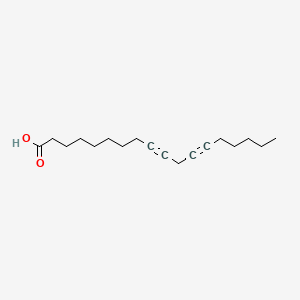
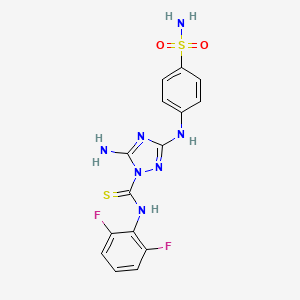
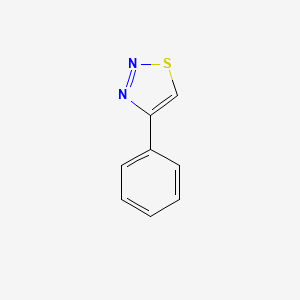
![2-[[(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)thio]methyl]benzonitrile](/img/structure/B1662400.png)


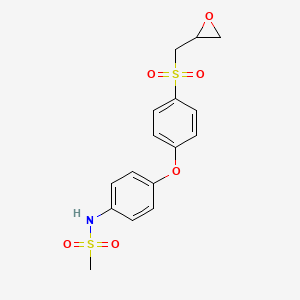
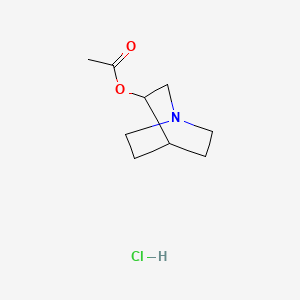
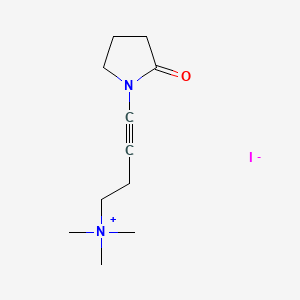
![5,12-DIHYDROQUINOXALINO[2,3-B]QUINOXALINE](/img/structure/B1662413.png)
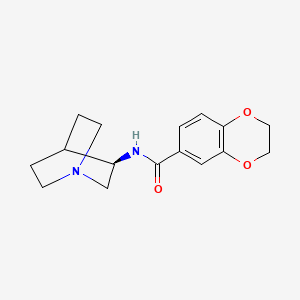
![2-(Pyridin-3-YL)-1-azabicyclo[3.2.2]nonane](/img/structure/B1662415.png)
